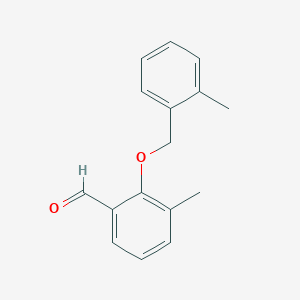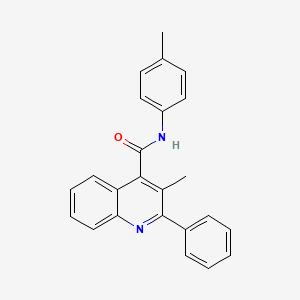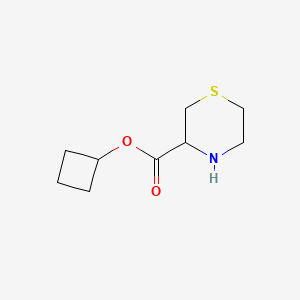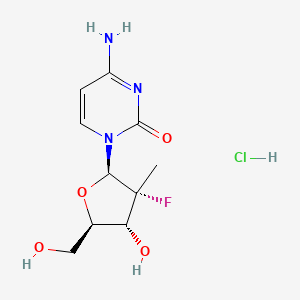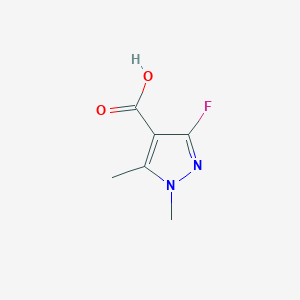
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is a chemical compound with the molecular formula C22H26N4O9 and a molecular weight of 490.46 g/mol This compound is known for its unique structure, which includes two indole units connected by a methanamine bridge and stabilized by dioxalate and hydrate components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate typically involves an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones. A green approach using taurine as a catalyst and water as a solvent under sonication conditions has been reported to be effective . This method is eco-friendly, inexpensive, and efficient, yielding the desired product in excellent yields (59-90%).
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like water or organic solvents, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted indole compounds.
Applications De Recherche Scientifique
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis((1H-indol-3-yl)methanamine) dioxalate hydrate involves its interaction with specific molecular targets and pathways. The indole units in the compound can interact with various biological molecules, influencing cellular processes and pathways. For example, the compound may bind to proteins or enzymes, altering their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)methanamine: A related compound with a similar indole structure but lacking the dioxalate and hydrate components.
3,3’-Bisindolylmethane: Another similar compound with two indole units connected by a methylene bridge.
Uniqueness
Bis((1H-indol-3-yl)methanamine) dioxalate hydrate is unique due to its specific structure, which includes the dioxalate and hydrate components. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C22H26N4O9 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
1H-indol-3-ylmethanamine;oxalic acid;hydrate |
InChI |
InChI=1S/2C9H10N2.2C2H2O4.H2O/c2*10-5-7-6-11-9-4-2-1-3-8(7)9;2*3-1(4)2(5)6;/h2*1-4,6,11H,5,10H2;2*(H,3,4)(H,5,6);1H2 |
Clé InChI |
LGQAFMJDJUSZCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CN.C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



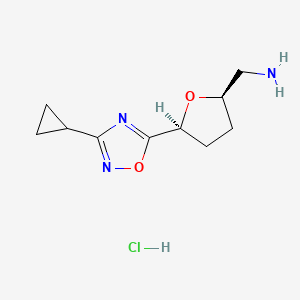
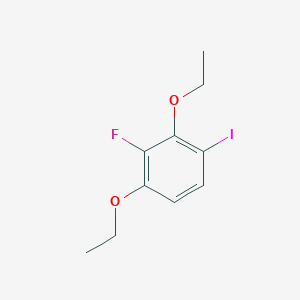

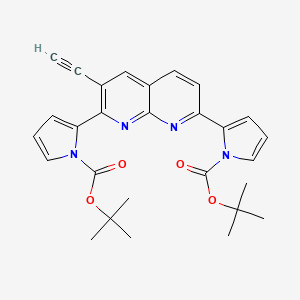
![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
![2-Chloro-4-[3-(4-nitrophenyl)-ureido]benzenesulfonyl chloride](/img/structure/B12992942.png)

